molecular formula C13H14N2 B5214646 (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile

(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile

Cat. No. B5214646
M. Wt: 198.26 g/mol
InChI Key: NTBNALGWUNJADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile, also known as DIDA, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the degradation of dopamine in the brain. This property has made DIDA an attractive candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Mechanism of Action

(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile acts as a reversible inhibitor of MAO-B, binding to the enzyme and preventing it from degrading dopamine. This leads to an increase in the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have several biochemical and physiological effects, including an increase in dopamine levels in the brain, as well as neuroprotective and antioxidant effects. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile in lab experiments is its potent inhibition of MAO-B, which can be useful in studying the role of dopamine in the brain. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have neuroprotective and antioxidant effects, which may be useful in studying the mechanisms underlying neurodegenerative diseases. One limitation of using (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile, including the development of new and more efficient synthesis methods, as well as the investigation of its potential therapeutic applications in the treatment of other neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanisms underlying (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile's neuroprotective and antioxidant effects, which may lead to the development of new treatments for neurodegenerative diseases.

Synthesis Methods

The synthesis of (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile involves several steps, starting with the reaction of 2,3-dimethylaniline with ethyl 2-chloroacetate to form the intermediate ethyl 2-(2,3-dimethylphenyl)acetate. This intermediate is then reacted with sodium cyanide to form the nitrile group, which is subsequently reduced to the primary amine using lithium aluminum hydride. The resulting amine is then cyclized using acetic anhydride to form the final product, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile.

Scientific Research Applications

(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to inhibit MAO-B has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-13(2)9-10-5-3-4-6-11(10)12(15-13)7-8-14/h3-6H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNALGWUNJADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.